6-Benzyl-2-(methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
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Overview
Description
6-Benzyl-2-(methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of interest due to its potential pharmacological properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-2-(methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions . Another method involves the cyclization of uracil derivatives, which can be modified to introduce various substituents at position 6 of the pyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-2-(methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce corresponding alcohols or amines.
Scientific Research Applications
6-Benzyl-2-(methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential anti-inflammatory and neuroprotective properties, making it a candidate for studying cellular pathways and disease mechanisms
Mechanism of Action
The mechanism of action of 6-Benzyl-2-(methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress, leading to neuroprotective and anti-inflammatory effects . The compound’s ability to modulate these pathways makes it a promising candidate for therapeutic development.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives such as:
- Pyrazolo[3,4-d]pyrimidine
- Pyrido[2,3-d]pyrimidine
- Quinazoline
- Furo[2,3-d]pyrimidine
Uniqueness
6-Benzyl-2-(methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is unique due to its specific substitution pattern and the presence of both benzyl and methylsulfonyl groups. These structural features contribute to its distinct chemical reactivity and pharmacological properties, setting it apart from other pyrimidine derivatives.
Biological Activity
6-Benzyl-2-(methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. This compound features a pyrrolo-pyrimidine core with a benzyl group and a methylsulfonyl substituent, which may influence its pharmacological effects.
The molecular formula of this compound is C14H15N3O2S with a molecular weight of approximately 289.35 g/mol. The presence of the methylsulfonyl group enhances its chemical reactivity, allowing it to participate in various nucleophilic substitution reactions and potentially influencing its biological activity .
Biological Activity
Research indicates that compounds within the pyrrolo[3,4-d]pyrimidine class exhibit significant biological activities, including:
- Anticancer Activity : The structural characteristics of this compound suggest potential applications in cancer treatment. Its analogs have been studied for their ability to inhibit enzymes such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are critical in nucleotide synthesis and cancer cell proliferation .
- Enzyme Inhibition : Similar compounds have shown promise as dual inhibitors of TS and DHFR. For instance, modifications to the pyrrolo-pyrimidine scaffold have led to enhanced inhibitory activities against these enzymes, suggesting that this compound could be explored for similar properties .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Inhibition Studies : A study evaluated various pyrrolo[3,4-d]pyrimidine derivatives for their inhibitory potency against human TS and DHFR. The lead compound exhibited an IC50 of 46 nM for TS and 120 nM for DHFR, demonstrating significant potential for anticancer applications .
- Structural Modifications : Research has shown that structural modifications can significantly enhance the biological activity of pyrrolo[3,4-d]pyrimidines. For example, adding different substituents at specific positions on the scaffold can lead to improved enzyme inhibition profiles .
Comparative Analysis with Related Compounds
The following table summarizes the structural features and biological activities of compounds similar to this compound:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | Lacks benzyl and methylsulfonyl groups | Simpler structure may affect reactivity |
6-(Tert-butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | Contains tert-butoxycarbonyl group | Used in anticancer research |
2-(Methylthio)-6-benzyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | Methylthio group instead of methylsulfonyl | Potential for different biological activity |
Properties
Molecular Formula |
C14H15N3O2S |
---|---|
Molecular Weight |
289.35 g/mol |
IUPAC Name |
6-benzyl-2-methylsulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C14H15N3O2S/c1-20(18,19)14-15-7-12-9-17(10-13(12)16-14)8-11-5-3-2-4-6-11/h2-7H,8-10H2,1H3 |
InChI Key |
CPDFIOBFJLNHQH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NC=C2CN(CC2=N1)CC3=CC=CC=C3 |
Origin of Product |
United States |
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